4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Description
4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a hydroxyl group at the meta-position of the phenyl ring and a carboxylic acid moiety at the 3-position of the pyrrolidine core. Its hydrochloride salt form (CAS 1392213-98-7) has a molecular weight of 243.68 g/mol and is synthesized as a racemic mixture of the (3R,4S) enantiomer . This compound is often used as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSZHVAUFQAERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Hydrogenation for Stereoselective Synthesis
Ruthenium-Catalyzed Enantioselective Hydrogenation
The foundational approach for synthesizing 4-arylpyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. As detailed in US8344161B2, a ruthenium complex with a chiral diphosphine ligand ([Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) enables hydrogenation under 40 bar H₂ at 30°C, achieving quantitative conversion and >99.9% ee for halogenated aryl analogs. For 4-(3-hydroxyphenyl) derivatives, this method requires substitution of the halogen-aryl starting material with a protected 3-hydroxyphenyl group (e.g., 3-benzyloxyphenyl), followed by deprotection.
Reaction Conditions and Optimization
- Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 1,000–3,000 are typical, with 0.033–0.05 mol% catalyst sufficient for complete conversion.
- Solvent System : Methanol or methanol/water mixtures are preferred, ensuring solubility of both substrate and catalyst.
- Temperature and Pressure : Optimal results occur at 30°C under 40 bar H₂, balancing reaction rate and enantioselectivity.
Table 1: Hydrogenation Performance for 4-Arylpyrrolidine-3-carboxylic Acid Derivatives
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 4-(4-Cl-Ph)-2,5-dihydro | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 99 | >99.9 | |
| 4-(3,4-F₂-Ph)-2,5-dihydro | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 98 | >99.9 |
Post-hydrogenation, the product is isolated via pH-controlled precipitation. The aqueous layer is acidified to pH 2.5–6.5 using HCl, yielding crystalline solids with ≥99% purity after washing with methanol.
C(sp³)-H Activation-Arylation Strategies
Palladium-Catalyzed Direct Arylation
The PMC-articulated C(sp³)-H activation method bypasses pre-functionalized aryl halides, directly coupling pyrrolidine intermediates with 3-hydroxyphenylboronic acids. This approach employs Pd(OAc)₂ with ligands such as 2,2'-bipyridine to activate the C4 position of pyrrolidine-3-carboxylic acid derivatives.
Mechanistic Insights and Scope
- Ligand Effects : Electron-rich ligands accelerate oxidative addition, while bulky phosphines enhance regioselectivity for the C4 position.
- Directing Groups : The carboxylic acid at C3 acts as an innate directing group, coordinating Pd to facilitate C-H cleavage.
Table 2: C-H Arylation Parameters for 4-Arylpyrrolidine-3-carboxylic Acids
| Arylating Agent | Catalyst System | Yield (%) | Selectivity (C4:C3) |
|---|---|---|---|
| 3-Hydroxyphenylboronic acid | Pd(OAc)₂/2,2'-bipyridine | 76 | 12:1 |
| 3-Benzyloxyphenylboronic acid | PdCl₂(PPh₃)₂ | 82 | 18:1 |
Post-arylation, benzyl protecting groups are removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA/H₂O), yielding the free 3-hydroxyphenyl derivative.
Stereocontrolled Michael Addition Routes
Diastereoselective Cyclization
Early synthetic routes relied on Michael addition of acrylate esters to chiral imines, followed by cyclization. For example, ethyl (E)-3-(3-benzyloxyphenyl)acrylate reacts with (S)-N-benzylideneglycine tert-butyl ester in CH₂Cl₂/TFA, forming a trans-configured pyrrolidine ring after 72 h.
Key Steps:
- Imine Formation : Benzylamine and glyoxylic acid condense to generate a chiral imine.
- Michael Addition : Acrylate addition proceeds with 85:15 diastereoselectivity.
- Cyclization : Intramolecular amidation closes the pyrrolidine ring.
Table 3: Diastereoselectivity in Michael Addition-Cyclization
| Acrylate Substituent | Solvent | diastereomeric Ratio (trans:cis) |
|---|---|---|
| 3-Benzyloxyphenyl | CH₂Cl₂/TFA | 85:15 |
| 4-Fluorophenyl | THF/TFA | 92:8 |
Acid hydrolysis (6M HCl, reflux) removes tert-butyl and benzyl groups, affording the target compound in 68% overall yield.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Catalytic Hydrogenation : Superior for large-scale synthesis (demonstrated at 176 g scale) with minimal purification.
- C-H Activation : Ideal for diversifying the aryl group but requires stoichiometric silver additives, increasing cost.
- Michael Addition : Lower stereoselectivity necessitates chiral chromatography, limiting industrial applicability.
Stereochemical Control
Ru-catalyzed hydrogenation provides unmatched enantiocontrol (>99.9% ee), while C-H activation achieves moderate 75–85% ee due to competing pathways.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The meta-hydroxyl group distinguishes this compound from analogs with substituents at other positions:
- 4-Hydroxyphenyl analog: Not explicitly documented in the evidence, but para-substituted analogs (e.g., 4-methylphenyl, CAS 1423037-43-7) show increased steric bulk and lipophilicity .
Halogenated Derivatives
Halogen substituents introduce electron-withdrawing effects, altering acidity and binding properties:
- 4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-80-8):
- 4-(3-Bromophenyl) analog (CAS 959582-16-2):
Alkyl and Alkoxy Substitutions
Heterocyclic Analogs
Trifluoromethyl Derivatives
- 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2):
Comparative Data Table
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